3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of pyrimidin-4(3H)-ones, which can be related to the synthesis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been developed through various methods, including the Vilsmeier reaction of 3-aminopropenamides. This process involves sequential halogenation, formylation, and intramolecular nucleophilic cyclization, offering a facile one-pot synthesis approach (Rui Zhang et al., 2011). Another notable method is the catalytic hydrogenation of certain pyrido and azinopyrimidin-4-ones, leading to partially saturated heterocyclic systems and showcasing a simple two-step synthesis starting from heterocyclic α-amino compounds (S. Rečnik et al., 2000).
Molecular Structure Analysis
The molecular structure of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and its derivatives have been extensively analyzed through crystalline polymorphs, showcasing different hydrogen bonding interactions and crystallization forms (C. Glidewell et al., 2003). These analyses reveal the significant polarization of the molecular-electronic structures and the importance of N-H...N, N-H...O hydrogen bonds in determining the crystal packing and molecular arrangement.
Chemical Reactions and Properties
The reactivity of pyrimidin-4(3H)-ones towards various reagents has been studied, demonstrating the synthesis of 4-substituted derivatives with potential analgesic and anti-inflammatory activities. These reactions highlight the versatility of pyrimidin-4(3H)-ones in chemical synthesis and their potential as pharmacological agents (Abdel-Rhman B. A. El-Gazzar et al., 2009).
Scientific Research Applications
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- Application : Pyrimidopyrimidine compounds, which include 4H-pyrido[1,2-a]pyrimidin-4-ones, have aroused great interest in the field of medical chemistry due to their privileged biological activities .
- Methods : These compounds are obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate .
- Results : They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
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- Application : Pyrido[1,2-a]pyrimidines are used in the synthesis of various organic compounds .
- Methods : The synthetic procedures and organic reactions since 2000 are described .
- Results : The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as, the biological importance and mechanistic pathways .
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- Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives .
- Methods : This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale .
- Results : The reaction yields high yields (up to 95%) .
Future Directions
properties
IUPAC Name |
3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKXRIOKZBAAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362083 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
572879-99-3 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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